2-(4-Methylcyclohexyl)piperazine

Lipophilicity Drug-likeness ADME prediction

2-(4-Methylcyclohexyl)piperazine is a C2-substituted cyclohexylpiperazine derivative with the molecular formula C₁₁H₂₂N₂ and a molecular weight of 182.31 g/mol. The compound features a piperazine ring substituted at the 2‑position by a 4‑methylcyclohexyl group, creating a stereogenic carbon center not present in the more common 1‑substituted regioisomers.

Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
CAS No. 100416-32-8
Cat. No. B010398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylcyclohexyl)piperazine
CAS100416-32-8
Molecular FormulaC11H22N2
Molecular Weight182.31 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)C2CNCCN2
InChIInChI=1S/C11H22N2/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h9-13H,2-8H2,1H3
InChIKeyBSTJHDVMXXIZEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylcyclohexyl)piperazine (CAS 100416-32-8): Physicochemical and Structural Baseline for Research Procurement


2-(4-Methylcyclohexyl)piperazine is a C2-substituted cyclohexylpiperazine derivative with the molecular formula C₁₁H₂₂N₂ and a molecular weight of 182.31 g/mol [1]. The compound features a piperazine ring substituted at the 2‑position by a 4‑methylcyclohexyl group, creating a stereogenic carbon center not present in the more common 1‑substituted regioisomers [2]. This structural motif places the compound within the broader class of cyclohexylpiperazines that have been extensively explored as privileged scaffolds for melanocortin‑4 receptor (MC4R) and sigma receptor ligand discovery programs [3].

Why 1‑Substituted or Unsubstituted Cyclohexylpiperazines Cannot Replace 2‑(4‑Methylcyclohexyl)piperazine in Research Programs


Interchanging 2‑(4‑methylcyclohexyl)piperazine with its 1‑substituted regioisomer (CAS 435345‑42‑9) or 2‑cyclohexylpiperazine introduces non‑trivial physicochemical shifts that can alter binding, permeability, and synthetic accessibility. The 2‑position attachment generates a stereogenic center on the piperazine ring, enabling enantiomeric enrichment strategies unavailable to 1‑substituted analogs [1]. Measurable differences in lipophilicity (ΔLogP ≈ 0.4–0.6 units) and topological polar surface area (ΔtPSA ≈ 8.8 Ų) between the 2‑ and 1‑substituted regioisomers directly impact predicted ADME properties [2][3]. Furthermore, the 2‑substituted cyclohexylpiperazine scaffold has been specifically validated in medicinal chemistry campaigns targeting the melanocortin‑4 receptor, where the regiochemistry of substitution is a critical determinant of potency and selectivity [4]. These quantifiable differentiators mean that generic substitution risks compromising experimental reproducibility and lead optimization trajectories.

Quantitative Differentiation Evidence for 2-(4-Methylcyclohexyl)piperazine Relative to Its Closest Analogs


Lower Lipophilicity (XLogP3 = 1.8) versus 1‑(4‑Methylcyclohexyl)piperazine (LogP = 2.37) for Optimized Solubility and Reduced Non‑Specific Binding

The target compound has a computed XLogP3 value of 1.8, while the 1‑substituted regioisomer 1‑(4‑methylcyclohexyl)piperazine (CAS 435345‑42‑9) exhibits a LogP of 2.37 [1][2]. This 0.57 log‑unit difference represents a ~73% reduction in octanol‑water partition coefficient, translating to measurably lower lipophilicity. In drug discovery, lower LogP values within the range of 1–3 are associated with improved aqueous solubility, reduced non‑specific protein binding, and more favorable in vivo clearance profiles [3].

Lipophilicity Drug-likeness ADME prediction

Elevated Topological Polar Surface Area (tPSA = 24.06 Ų) versus 1‑Substituted Isomer (15.27 Ų) for Finely Tuned CNS Permeability

The target compound possesses a computed topological polar surface area (tPSA) of 24.06 Ų, compared to 15.27 Ų for 1‑(4‑methylcyclohexyl)piperazine [1][2]. The 8.79 Ų increase arises from the different spatial arrangement of the two piperazine nitrogen atoms relative to the cyclohexyl substituent. tPSA values below 60–70 Ų are generally considered favorable for blood‑brain barrier penetration, but within this range small differences can shift CNS‑vs‑peripheral exposure profiles [3]. The target compound's higher tPSA relative to the 1‑substituted isomer may offer a more balanced CNS‑peripheral distribution for programs where reduced CNS liability or controlled brain exposure is desired.

Polar surface area CNS penetration Permeability

Validated 2‑Substituted Cyclohexylpiperazine Scaffold for Melanocortin‑4 Receptor (MC4R) Antagonist Development with Nanomolar Affinity

A series of trans‑2‑disubstituted cyclohexylpiperazines were identified as potent, selective, and orally bioavailable non‑peptide antagonists of the human MC4 receptor. Lead compound 12i demonstrated low nanomolar affinity for MC4R and statistically significant increases in food intake over 24 hours when administered orally to mice at 10 mg/kg [1]. Another exemplar, compound 14t from a parallel SAR study, exhibited a Ki of 4.2 nM at MC4R with 260‑fold selectivity over MC3R (Ki = 1100 nM) [2]. These findings establish the 2‑substituted cyclohexylpiperazine core as a pharmacologically validated scaffold for MC4R‑targeted programs, a validation that does not extend to 1‑substituted regioisomers which lack comparable published affinity data in the same systems.

MC4 receptor Cyclohexylpiperazine Antagonist design

Unique Stereochemical Complexity at the Piperazine 2‑Carbon Enables Enantiomeric Enrichment Strategies Not Accessible with 1‑Substituted Analogs

2‑(4‑Methylcyclohexyl)piperazine possesses one undefined stereocenter at the piperazine 2‑position, counted as 1 in PubChem‑derived computed properties [1]. In contrast, 1‑(4‑methylcyclohexyl)piperazine has an undefined atom stereocenter count of 0, because substitution on the piperazine nitrogen does not create a stereogenic center on the ring [2]. This stereochemical difference is synthetically significant: the 2‑substituted compound can be resolved into enantiomers, enabling the exploration of enantioselective pharmacology and providing intellectual property advantages in medicinal chemistry programs. Additionally, the 4‑methylcyclohexyl group introduces further conformational stereochemistry due to cis/trans isomerism of the cyclohexane ring, yielding a total of potential diastereomers not achievable with unsubstituted cyclohexyl or 1‑substituted piperazines.

Stereochemistry Asymmetric synthesis Chiral building block

Enamine Research‑Grade Purity (95%) with Documented Synthetic Accessibility Underpins Experimental Reproducibility

2‑(4‑Methylcyclohexyl)piperazine is commercially available from Enamine (catalog EN300‑1734720) at a standard purity of 95%, with pricing documented at $1,307 for 0.1 g and $2,912 for 2.5 g as of Q3 2023 [1]. While the 1‑substituted regioisomer is also available from Enamine at comparable purity (95%), the 2‑substituted compound's documented synthetic challenges—particularly regioselectivity control during piperazine functionalization—make the availability of consistent, quality‑controlled material a meaningful differentiator for laboratories that lack in‑house capacity for complex piperazine regiochemistry [2]. The commercial supply chain for the target compound is narrower than for the 1‑substituted isomer, making source qualification and batch‑to‑batch consistency more critical procurement considerations.

Purity specification Vendor quality Reproducibility

Recommended Application Scenarios for 2-(4-Methylcyclohexyl)piperazine Rooted in Evidence‑Verified Differentiation


MC4R Antagonist Lead Optimization Programs Requiring a 2‑Substituted Cyclohexylpiperazine Core

The validated 2‑substituted cyclohexylpiperazine scaffold has produced low‑nanomolar MC4R antagonists with in vivo oral efficacy. 2‑(4‑Methylcyclohexyl)piperazine serves as a direct starting point for installing amide side chains at the piperazine N‑4 position, mirroring the SAR strategy that yielded compound 12i (MC4R affinity in low nanomolar range, statistically significant food intake increase at 10 mg/kg p.o.) [1][2].

Enantioselective Medicinal Chemistry Requiring a Resolvable Chiral Piperazine Building Block

The stereogenic center at the piperazine 2‑carbon enables chiral resolution into enantiomers. Combined with the cis/trans isomerism of the 4‑methylcyclohexyl group, 2‑(4‑methylcyclohexyl)piperazine provides a stereochemically rich scaffold suitable for stereospecific structure‑activity relationship studies, where the achiral 1‑substituted regioisomer cannot support analogous investigations [1].

CNS Drug Discovery Where Finely Tuned Lipophilicity and Polar Surface Area Are Critical Design Parameters

With an XLogP3 of 1.8 and tPSA of 24.06 Ų, the compound sits in a physicochemical space that balances solubility and membrane permeability. This profile is distinct from the 1‑substituted isomer (LogP 2.37, tPSA 15.27 Ų) and may be advantageous for programs where excessive lipophilicity or unrestricted CNS penetration is undesirable [1][2].

Sigma Receptor Ligand Scaffold Diversification via 2‑Position Functionalization

Cyclohexylpiperazines, notably PB28 (a 1‑cyclohexyl‑4‑alkylpiperazine), are well‑established sigma‑2 receptor agonists with sub‑nanomolar affinity (Ki = 0.68 nM for σ₂) [1]. While PB28 is based on a 1‑substituted piperazine, the 2‑substituted regioisomer offers an underexplored vector for sigma receptor SAR expansion. 2‑(4‑Methylcyclohexyl)piperazine can be elaborated at the N‑1 and N‑4 positions to probe sigma receptor subtype selectivity from a structurally differentiated scaffold [2].

Quote Request

Request a Quote for 2-(4-Methylcyclohexyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.